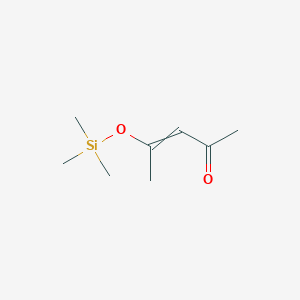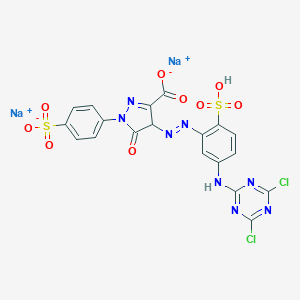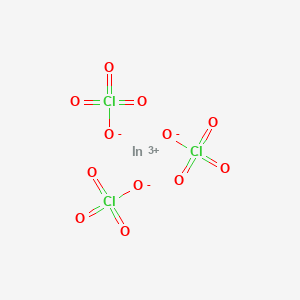
Sulfur yttrium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfur yttrium oxide is a compound that combines yttrium, oxygen, and sulfur. It is known for its unique properties and applications in various fields, including electronics, optics, and materials science. This compound is often used in the production of phosphors, which are materials that emit light when exposed to radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfur yttrium oxide can be synthesized through various methods. One common approach involves the reaction of yttrium oxide with sulfur at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent unwanted side reactions. Another method involves the use of yttrium nitrate and sulfur-containing compounds in a sol-gel process, followed by calcination at elevated temperatures .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide with sulfur or sulfur-containing compounds and heating the mixture to temperatures above 1000°C. The reaction is carried out in a furnace with a controlled atmosphere to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfur yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction of yttrium oxide sulfide can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of sulfur atoms in yttrium oxide sulfide with other elements or groups.
Major Products Formed
The major products formed from these reactions include yttrium oxide, yttrium metal, and various sulfur-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Sulfur yttrium oxide has a wide range of applications in scientific research. Some of the key areas include:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Industry: this compound is used in the production of phosphors for LED displays and television screens.
Mécanisme D'action
The mechanism by which yttrium oxide sulfide exerts its effects varies depending on its application. In biological systems, yttrium oxide sulfide nanoparticles can interact with cellular components, leading to changes in cellular functions. For example, they can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . In industrial applications, the compound’s unique electronic and optical properties are exploited to enhance the performance of materials and devices .
Comparaison Avec Des Composés Similaires
Sulfur yttrium oxide can be compared with other yttrium-based compounds, such as yttrium oxide and yttrium sulfide.
Yttrium oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium sulfide (Y2S3): Used in high-temperature applications and as a precursor for other yttrium compounds.
This compound is unique in its combination of properties from both yttrium oxide and yttrium sulfide, making it valuable in applications that require both thermal stability and specific electronic or optical properties .
Propriétés
Numéro CAS |
11099-13-1 |
|---|---|
Formule moléculaire |
H4O3S2Y2 |
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
Clé InChI |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
SMILES canonique |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Key on ui other cas no. |
11099-13-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




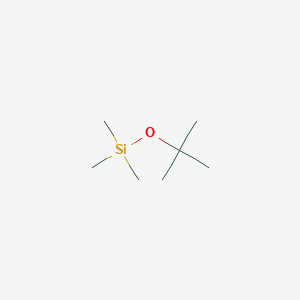


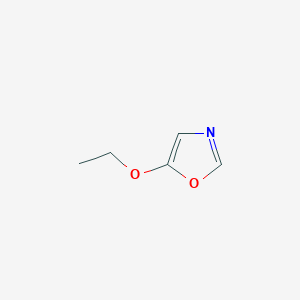
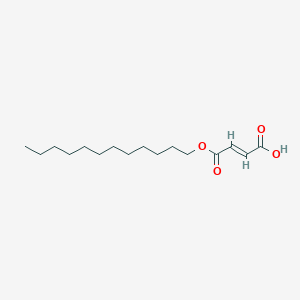


![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
